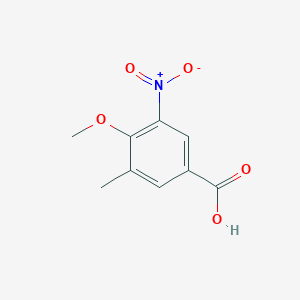

4-Methoxy-3-methyl-5-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxy-3-methyl-5-nitrobenzoic acid is a chemical compound with the molecular formula C8H7NO5 . It has been used in the synthesis of BIPHEP-1-OMe, a precatalyst for reductive coupling of butadiene to aldehydes, and aniline mustard analogues, which have potential anti-tumor activity .

Synthesis Analysis

The synthesis of this compound can involve several steps. One method involves the reaction of aromatic hydroxycarboxylic acids with dimethyl sulphate in water . Another method involves the oxidation of 2,4-dimethylnitrobenzene with molecular oxygen, catalyzed by cobalt acetate in acetic acid .

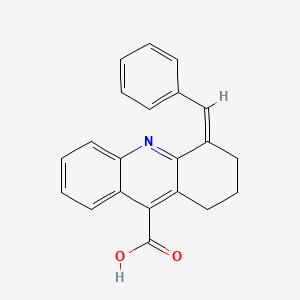

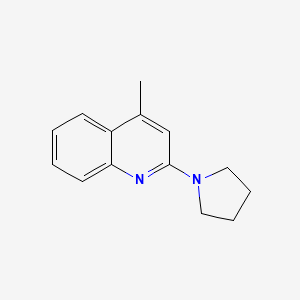

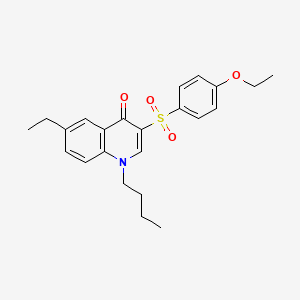

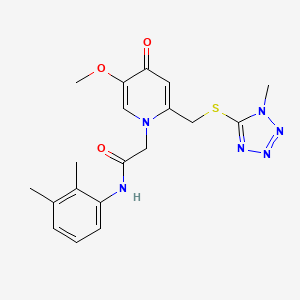

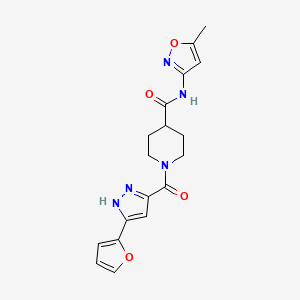

Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .

Chemical Reactions Analysis

Nitro compounds like this compound can undergo several types of reactions. These include direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . In the presence of a cyclometallated iridium catalyst derived from allyl acetate, exposure of alcohols to butadiene results in hydrogen transfer to generate aldehyde-allyliridium pairs, which engage in C-C coupling to form products .

科学的研究の応用

Solubility Studies and Model Correlations

Research on solubility and model correlations often includes various benzoic acid derivatives to understand solute transfer mechanisms. While specific studies on 4-Methoxy-3-methyl-5-nitrobenzoic acid were not found, related research provides insight into the behavior of similar compounds. For instance, studies on solubility in organic solvents like 2-ethoxyethanol and diethyl carbonate contribute to the understanding of solute transfer, which is critical for designing effective pharmaceutical formulations and chemical processes. These studies employ the Abraham model to describe the solubility behavior of various nitrobenzoic acids and methoxybenzoic acids, offering a foundation for predicting the solubility of structurally related compounds such as this compound (Hart et al., 2015); (Dai et al., 2019).

Synthetic Methodologies

The synthesis of various chemical intermediates showcases the application of nitrobenzoic acid derivatives in the production of cardiotonic drugs and other pharmaceuticals. Although direct references to this compound were not identified, related research on synthesizing intermediates for cardiotonic drugs demonstrates the relevance of nitrobenzoic acids in medicinal chemistry. These methodologies often involve stepwise reactions, including nitration, reduction, and functional group transformations, highlighting the versatility of nitrobenzoic acids in synthetic organic chemistry (Lomov, 2019).

Antimicrobial and Antioxidant Activities

Research into the antimicrobial and antioxidant activities of benzoic acid derivatives, including those with methoxy and nitro groups, underscores the potential therapeutic applications of these compounds. Studies on substituted benzoic acids explore their biological activities, which could inform the development of new drugs and antimicrobial agents. The structure-activity relationships derived from these studies help in understanding the influence of different substituents on biological activity, providing a framework for designing new compounds with enhanced efficacy (Manap et al., 2022).

特性

IUPAC Name |

4-methoxy-3-methyl-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-6(9(11)12)4-7(10(13)14)8(5)15-2/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVHWBJKSKTEBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2632370.png)

![3-benzyl-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2632373.png)

![7-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2632375.png)

![N-(3,5-dimethoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2632376.png)

![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2632377.png)

![(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2632383.png)